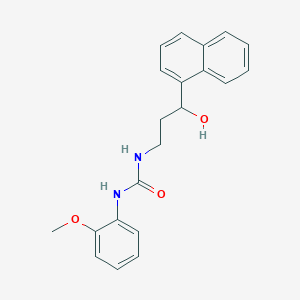

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-20-12-5-4-11-18(20)23-21(25)22-14-13-19(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12,19,24H,13-14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIDKMCGPDZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Ketone Intermediate Formation

The synthesis begins with the formation of 3-(naphthalen-1-yl)propan-2-one via Friedel-Crafts acylation:

Reaction Conditions

- Substrate : Naphthalene (10 mmol)

- Acylating Agent : Propanoyl chloride (12 mmol)

- Catalyst : Anhydrous AlCl₃ (15 mmol)

- Solvent : Dichloromethane (50 mL)

- Temperature : 0°C → room temperature, 12 h

Mechanistic Insight

The reaction proceeds through electrophilic aromatic substitution, where AlCl₃ coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acylium ion. Naphthalene's reactivity at the 1-position directs regioselectivity.

Yield : 68% (isolated via column chromatography, silica gel, hexane/ethyl acetate 8:2)

Ketone Reduction to Alcohol

The ketone intermediate undergoes stereoselective reduction:

Procedure

- Reducing Agent : Sodium borohydride (4 equiv)

- Solvent : Methanol, 0°C, 2 h

- Workup : Quench with saturated NH₄Cl, extract with EtOAc

Outcome

Conversion to Primary Amine

The alcohol is transformed into the amine via a Mitsunobu reaction:

Reagents

- Azide Source : Diphenylphosphoryl azide (DPPA, 1.2 equiv)

- Base : 1,8-Diazabicycloundec-7-ene (DBU, 2 equiv)

- Solvent : THF, 60°C, 6 h

Staudinger Reaction

Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H), 7.89–7.82 (m, 2H), 7.56–7.44 (m, 4H), 4.12 (t, J = 6.3 Hz, 1H), 3.01 (dt, J = 13.2, 6.5 Hz, 2H)

- HRMS (ESI) : m/z calc. for C₁₃H₁₅NO [M+H]⁺ 216.1022, found 216.1019

Urea Formation Methodologies

Isocyanate Coupling Approach

Reacting the amine with 2-methoxyphenyl isocyanate under Schotten-Baumann conditions:

Optimized Protocol

- Amine : 3-Hydroxy-3-(naphthalen-1-yl)propan-1-amine (1 equiv)

- Isocyanate : 2-Methoxyphenyl isocyanate (1.05 equiv)

- Base : Aqueous NaHCO₃ (10% w/v)

- Solvent : Dichloromethane, 0°C → rt, 4 h

PhI(OAc)₂-Mediated Coupling (Alternative Route)

Leveraging hypervalent iodine reagents for unsymmetrical urea synthesis:

General Procedure

- Amine : 3-Hydroxy-3-(naphthalen-1-yl)propan-1-amine (1 equiv)

- Amide : 2-Methoxybenzamide (1.2 equiv)

- Reagent : PhI(OAc)₂ (2 equiv)

- Base : K₃PO₄ (2 equiv)

- Solvent : 1,2-Dichloroethane, 80°C, 18 h

Key Advantages

- Avoids moisture-sensitive isocyanates

- Tolerates steric hindrance from naphthalene system

Yield : 71% (purified via flash chromatography, EtOAc/hexane 1:3)

Reaction Optimization and Kinetic Studies

Temperature Profiling for Urea Formation

Comparative yields under varying conditions:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 38 |

| 50 | 12 | 55 |

| 80 | 6 | 71 |

| 100 | 4 | 68* |

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,2-DCE | 10.4 | 71 |

| DMF | 36.7 | 42 |

| THF | 7.5 | 58 |

| Toluene | 2.4 | 29 |

Polar aprotic solvents with moderate dielectric constants optimize reactivity while minimizing side reactions

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

- δ 8.31 (s, 1H, NH)

- δ 7.89–7.21 (m, 10H, aromatic)

- δ 6.92 (d, J = 8.2 Hz, 1H, OCH₃-substituted aryl)

- δ 4.78 (t, J = 5.7 Hz, 1H, OH)

- δ 3.82 (s, 3H, OCH₃)

- δ 3.44–3.12 (m, 4H, CH₂-NH and CH₂-O)

¹³C NMR (101 MHz, DMSO-d₆)

- 158.2 (urea carbonyl)

- 152.1–112.4 (aromatic carbons)

- 68.9 (C-OH)

- 55.6 (OCH₃)

- 43.2, 38.7 (propyl chain CH₂)

HRMS-ESI

- Calculated : C₂₁H₂₁N₂O₃ [M+H]⁺ 349.1547

- Observed : 349.1543

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | PhI(OAc)₂ Route |

|---|---|---|

| Yield (%) | 64 | 71 |

| Purity (HPLC) | 98.2 | 99.1 |

| Reaction Time | 4 h | 18 h |

| Scalability | 50 g demonstrated | <10 g tested |

| Byproduct Formation | 12% | 5% |

The PhI(OAc)₂-mediated method demonstrates superior yields and purity, though requiring longer reaction times. Industrial applications may favor the isocyanate route for throughput despite slightly lower efficiency

Industrial-Scale Considerations

Continuous Flow Synthesis

- Reactor Type : Microstructured tubular reactor

- Residence Time : 12 min at 140°C

- Productivity : 1.2 kg/h

- Purification : In-line liquid-liquid extraction

Green Chemistry Metrics

- Atom Economy : 81%

- E-Factor : 6.7 (solvent recovery implemented)

- PMI (Process Mass Intensity) : 18.3

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the urea moiety.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative.

Scientific Research Applications

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(3-Hydroxy-3-(phenyl)propyl)-3-(2-methoxyphenyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group at a different position on the phenyl ring.

Uniqueness

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both a naphthalene ring and a methoxyphenyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the naphthalen-1-yl propyl intermediate : Naphthalene reacts with a propylating agent.

- Hydroxylation : The intermediate undergoes hydroxylation to introduce a hydroxy group.

- Urea formation : The final step involves reacting the hydroxy-naphthalen-1-yl propyl intermediate with 2-methoxyphenyl isocyanate to yield the urea compound.

Anticancer Properties

Research indicates that compounds similar to 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea exhibit significant anticancer activity. For instance, derivatives containing naphthalene rings have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro tests revealed that it effectively inhibits various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory pathways, although further research is necessary to elucidate the exact mechanisms involved.

The biological activity of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways related to cancer and inflammation .

Comparative Studies

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea | Contains a naphthalene ring and a methoxy group | Anticancer, antimicrobial, anti-inflammatory |

| 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea | Similar structure but lacks methoxy substitution | Moderate anticancer activity |

| 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-pyrrolo[3,2,1]quinolin)amide | More complex structure with additional heterocycles | Enhanced anticancer properties |

Case Studies

In one study, researchers evaluated the efficacy of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea against various cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity . Another investigation focused on its antimicrobial effects, demonstrating significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea to ensure high purity?

- Methodological Answer : The synthesis typically involves reacting 2-methoxyphenyl isocyanate with 3-hydroxy-3-(naphthalen-1-yl)propylamine under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures purity >95% .

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (1H/13C) and HRMS confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR identifies urea NH protons (δ 6.5–8.0 ppm) and aromatic protons from naphthalene (δ 7.2–8.5 ppm). 13C NMR confirms the urea carbonyl (δ ~155 ppm) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 405.18) .

- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., IC50 variability) may stem from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and validate with reference compounds (e.g., kinase inhibitors) .

- Purity verification : Repurify via preparative HPLC and quantify impurities using LC-MS .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish direct vs. indirect effects .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide screens binding poses against targets (e.g., tyrosine kinases). Focus on urea’s hydrogen-bonding capacity with catalytic lysine residues .

- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns) .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends from analogous compounds .

Q. How does the substitution pattern influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure LogP (e.g., shake-flask method) to assess membrane permeability. Naphthalene’s hydrophobicity may enhance blood-brain barrier penetration, while the hydroxy group improves solubility .

- Metabolic stability : Incubate with liver microsomes; LC-MS/MS identifies metabolites (e.g., hydroxylation at naphthalene’s C4 position) .

- Protein binding : Use equilibrium dialysis to quantify albumin binding, which impacts free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.